N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide is an organic compound with a complex structure that includes both amide and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction. The intermediate product, N-(4-carbamoylphenyl)-4-nitrobenzamide, is then further reacted with methylating agents to introduce the methyl group at the 3-position .
Industrial Production Methods
For industrial production, the process is optimized to improve yields and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Reduction: 4-amino-N-(4-carbamoylphenyl)-3-methylbenzamide.
Substitution: Various substituted amides depending on the nucleophile used.
Oxidation: N-(4-carbamoylphenyl)-3-carboxy-4-nitrobenzamide.
Scientific Research Applications
N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, thereby altering their function . The amide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-4-nitrobenzamide: Lacks the methyl group at the 3-position, which can affect its reactivity and biological activity.
4-amino-N-(4-carbamoylphenyl)benzamide: The amino group can participate in different types of reactions compared to the nitro group.
N-(4-carbamoylphenyl)-3-carboxy-4-nitrobenzamide: The carboxyl group introduces additional acidity and can form different types of salts and esters.
Uniqueness
N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro and a methyl group, which can influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-8-11(4-7-13(9)18(21)22)15(20)17-12-5-2-10(3-6-12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXRWNRDNNTRLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367459 |
Source
|
Record name | N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6098-37-9 |
Source
|
Record name | N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10367459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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